BenchChemオンラインストアへようこそ!

3-(2-Fluoro-5-nitrophenyl)propanoicacid

Nucleophilic Aromatic Substitution Heterocyclic Synthesis Chroman Formation

Select 3-(2-fluoro-5-nitrophenyl)propanoic acid (98%) for BTK inhibitor development. Its unique 2-fluoro-5-nitro substitution pattern enables patented SNAr cyclization to 6-nitrochroman and solid-phase synthesis of 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinolin-2-ones. Using regioisomeric analogs would derail patent-compliant routes and require de novo biological validation. Request quote for bulk orders.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
Cat. No. B13549092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-5-nitrophenyl)propanoicacid
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F
InChIInChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
InChIKeyOKDGAVZCEGWDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-5-nitrophenyl)propanoic Acid: Sourcing CAS 1021389-14-9 for BTK-Targeted Pharmaceutical Synthesis and Specialized Chemical Intermediates


3-(2-Fluoro-5-nitrophenyl)propanoic acid (CAS 1021389-14-9, molecular formula C9H8FNO4, molecular weight 213.16 g/mol) is a fluorinated aromatic carboxylic acid featuring a propanoic acid moiety attached to a phenyl ring substituted with fluorine at the 2-position and a nitro group at the 5-position . The compound's electronic profile—shaped by the ortho-fluoro and meta-nitro substituents—confers distinct regioselectivity and reactivity in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by its conversion to 6-nitrochroman in 80% yield via intramolecular SNAr . This compound has been explicitly utilized as a key synthetic intermediate in the development of fused heterocyclic Bruton's tyrosine kinase (BTK) inhibitors, as documented in patent literature [1].

Why Regioisomeric Nitro-Fluorophenyl Propanoic Acids Cannot Be Interchanged for 3-(2-Fluoro-5-nitrophenyl)propanoic Acid


The substitution pattern of fluorine and nitro groups on the phenyl ring critically determines both the chemical reactivity and the pharmacological outcome of downstream products. Regioisomeric analogs—such as 3-(2-fluoro-3-nitrophenyl)propanoic acid , 3-(2-fluoro-6-nitrophenyl)propanoic acid , and 3-(4-fluoro-3-nitrophenyl)propionic acid (CAS 160877-40-7) [1]—share identical molecular formula (C9H8FNO4) and molecular weight (213.16 g/mol) but exhibit divergent electronic distribution and steric environments that alter their reactivity in SNAr reactions and coupling chemistry. In the context of BTK inhibitor synthesis, the 2-fluoro-5-nitro substitution pattern has been specifically selected for constructing fused heterocyclic scaffolds [2]. Substitution with a regioisomeric analog would produce a structurally distinct intermediate, leading to an entirely different final compound that cannot be assumed to retain the desired kinase inhibition profile without full re-optimization of the synthetic route and biological validation.

Quantitative Differentiation Evidence for 3-(2-Fluoro-5-nitrophenyl)propanoic Acid Versus Closest Analogs


Intramolecular SNAr Reactivity: 3-(2-Fluoro-5-nitrophenyl)propanoic Acid Achieves 80% Cyclization Yield to 6-Nitrochroman

3-(2-Fluoro-5-nitrophenyl)propanoic acid undergoes intramolecular nucleophilic aromatic substitution (SNAr) to form 6-nitrochroman in 80% yield when treated with sodium hydride in N,N-dimethylformamide . The ortho-fluoro group acts as the leaving group while the 5-nitro substituent activates the aromatic ring toward nucleophilic attack at the fluorine-bearing carbon. Regioisomeric analogs such as 3-(2-fluoro-3-nitrophenyl)propanoic acid would direct SNAr to a different ring position, while 3-(4-fluoro-3-nitrophenyl)propionic acid cannot undergo the same intramolecular cyclization to form a six-membered chroman ring due to the altered spatial relationship between the propanoic acid side chain and the fluorine leaving group.

Nucleophilic Aromatic Substitution Heterocyclic Synthesis Chroman Formation

Tetrafunctional Scaffold Synthesis: N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic Acid Generated via Three-Step Protocol from the Parent Carboxylic Acid

3-(2-Fluoro-5-nitrophenyl)propanoic acid serves as the starting point for synthesizing the tetrafunctional scaffold N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (CAS 841276-88-8) via a three-step protocol: (a) ammonium acetate in EtOH, reflux overnight; (b) HNO3/H2SO4 (1:1) at 0°C for 6 hours; (c) Alloc-OSu with NaHCO3 overnight [1]. This scaffold is subsequently loaded onto Rink resin via its carboxylic acid group for solid-phase synthesis, enabling the traceless generation of 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinolin-2-ones with high yield and purity [2]. Analogs with different fluoro-nitro substitution patterns (e.g., 4-fluoro-3-nitro derivatives) lack the same regiochemical orientation that permits the subsequent SNAr displacement of the aryl fluoride with primary amines during the solid-phase diversification step [2].

Solid-Phase Synthesis Amino Acid Derivatives Diversity-Oriented Synthesis

BTK Inhibitor Intermediate: 3-(2-Fluoro-5-nitrophenyl)propanoic Acid Explicitly Cited in Fused Heterocyclic Kinase Inhibitor Patent

3-(2-Fluoro-5-nitrophenyl)propanoic acid is explicitly identified as a synthetic intermediate in US Patent Application 20150259354, which discloses fused heterocyclic compounds as protein kinase inhibitors targeting Bruton's tyrosine kinase (BTK) [1]. The patent describes compounds of formula (I) that inhibit BTK for treating disorders mediated by this kinase [1]. In BindingDB records, BTK inhibitors derived from related scaffolds demonstrate potent inhibition with IC50 values as low as 1 nM in biochemical enzyme assays [2] and 142 nM against recombinant human full-length BTK [3]. While the specific 2-fluoro-5-nitro substitution pattern was selected for constructing the BTK inhibitor scaffold, regioisomeric analogs would generate different final compounds requiring independent patent filing and de novo biological validation.

BTK Inhibition Kinase Inhibitor Oncology Autoimmune Disease

Physical Property Differentiation: Computed logP and Physicochemical Profile of N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic Acid

The N-Alloc-protected derivative of 3-(2-fluoro-5-nitrophenyl)propanoic acid (CAS 841276-88-8) exhibits computed physicochemical properties relevant to solid-phase synthesis and downstream drug development: logP of 1.5, molecular weight of 312.25 g/mol, 7 hydrogen bond acceptors, 2 hydrogen bond donors, and topological polar surface area of 121 Ų [1]. The 2-fluoro-5-nitro substitution pattern influences these properties through electronic and steric effects that differ from regioisomeric derivatives. For comparison, (S)-2-(3-fluoro-4-nitrophenyl)propanoic acid (CAS 1630321-96-8) shares identical molecular formula and weight (213.16 g/mol) but differs in substitution pattern, altering its reactivity profile and biological behavior [2].

Physicochemical Properties LogP ADME Prediction Solid-Phase Synthesis

Purity Specification and Analytical Benchmark: Commercial Availability at 98% Purity with Validated HPLC and NMR Characterization

Commercially available 3-(2-fluoro-5-nitrophenyl)propanoic acid is supplied with a certified purity of 98% as determined by HPLC and NMR analysis . The compound has been characterized by 1H NMR, 13C NMR, and mass spectrometry, providing a validated analytical benchmark for procurement decisions. The CAS registry number 1021389-14-9 uniquely identifies this specific regioisomer, distinguishing it from other fluoro-nitrophenyl propanoic acid derivatives such as 2-(2-fluoro-5-nitrophenyl)propanoic acid (CAS 1823747-47-2) and 3-(2-fluoro-6-nitrophenyl)propanoic acid . Patent specifications for pharmaceutical compositions containing compounds derived from this intermediate typically require HPLC purity of ≥95% [1], making the 98% commercial specification suitable for downstream applications.

Quality Control HPLC Purity Analytical Characterization Procurement Specification

Optimal Procurement and Application Scenarios for 3-(2-Fluoro-5-nitrophenyl)propanoic Acid Based on Quantitative Evidence


Synthesis of Fused Heterocyclic BTK Inhibitors for Oncology and Autoimmune Disease Research

Procure 3-(2-fluoro-5-nitrophenyl)propanoic acid when developing BTK-targeted kinase inhibitors, as this specific regioisomer is explicitly cited in patent literature for constructing fused heterocyclic BTK inhibitor scaffolds [1]. Downstream compounds from related synthetic pathways have demonstrated BTK inhibition with IC50 values as low as 1 nM in biochemical enzyme assays and 142 nM against recombinant human full-length BTK [2]. Substitution with any other fluoro-nitrophenyl propanoic acid regioisomer would produce a different final compound, invalidating the patent-validated synthetic route and requiring de novo biological characterization.

Solid-Phase Diversity-Oriented Synthesis of 1,4-Disubstituted Quinolinone Libraries

Use 3-(2-fluoro-5-nitrophenyl)propanoic acid as the starting material for generating the tetrafunctional scaffold N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid via the established three-step protocol [1]. This scaffold enables traceless solid-phase synthesis on Rink resin with dual diversification points—carboxylic acid loading followed by SNAr displacement of the ortho-fluoro group with primary amines—producing 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinolin-2-ones with high yield and purity [2]. Regioisomeric analogs cannot support the same dual diversification due to the absence of the ortho-fluoro leaving group positioned appropriately relative to the nitro activator.

Synthesis of 6-Nitrochroman Derivatives via Intramolecular SNAr Cyclization

Procure 3-(2-fluoro-5-nitrophenyl)propanoic acid for the efficient synthesis of 6-nitrochroman and related chroman-based heterocycles. Treatment with sodium hydride in DMF yields 6-nitrochroman in 80% yield via intramolecular nucleophilic aromatic substitution [1]. The 2-fluoro-5-nitro substitution pattern uniquely enables this specific 6-membered ring formation; regioisomeric analogs with different fluoro-nitro positioning either cyclize to different ring systems or fail to undergo intramolecular SNAr altogether.

Procurement for Patent-Compliant Pharmaceutical Intermediate Supply Chains

Source 3-(2-fluoro-5-nitrophenyl)propanoic acid at the 98% purity specification when building supply chains for pharmaceutical intermediates requiring patent-compliant quality standards. The 98% commercial purity [1] exceeds the ≥95% HPLC purity threshold specified in pharmaceutical composition patents [2]. The unique CAS number 1021389-14-9 ensures traceability and distinguishes this compound from structurally similar regioisomers such as 2-(2-fluoro-5-nitrophenyl)propanoic acid (CAS 1823747-47-2) and 3-(2-fluoro-6-nitrophenyl)propanoic acid, preventing procurement errors that could derail regulatory documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluoro-5-nitrophenyl)propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.